molecular formula C17H12BrNO2 B289674 (5-Methylquinolin-8-yl) 4-bromobenzoate

(5-Methylquinolin-8-yl) 4-bromobenzoate

Cat. No.: B289674
M. Wt: 342.2 g/mol
InChI Key: BUIIFRCAJPOBLL-UHFFFAOYSA-N
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Description

(5-Methylquinolin-8-yl) 4-bromobenzoate is a synthetic ester derivative combining a 5-methylquinoline moiety with a 4-bromobenzoate group. Its synthesis typically involves reacting 5-hydroxymethyl-8-hydroxyquinoline with 4-bromobenzoic acid in tetrahydrofuran (THF) under acidic conditions (HCl), followed by refluxing and purification via silica gel column chromatography (eluent: CH₂Cl₂/hexane, 85/15 v/v) and recrystallization from methanol . The 5-methyl group on the quinoline ring enhances lipophilicity, while the bromine atom on the benzoate may influence electronic properties and intermolecular interactions.

Properties

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

(5-methylquinolin-8-yl) 4-bromobenzoate

InChI

InChI=1S/C17H12BrNO2/c1-11-4-9-15(16-14(11)3-2-10-19-16)21-17(20)12-5-7-13(18)8-6-12/h2-10H,1H3

InChI Key

BUIIFRCAJPOBLL-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=NC2=C(C=C1)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

(5-Methylquinolin-8-yl) 4-bromobenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3) . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromophenyl 4-Bromobenzoate

  • Core Structure : Phenyl ester with dual 4-bromo substituents.
  • Key Differences: Replaces the quinolinyl group with a phenyl ring, altering steric and electronic profiles.
  • Properties : Exhibits polymorphism-dependent mechanical behaviors. Three polymorphs display plastic (reversible deformation), elastic (spring-like recovery), or brittle (fracture under stress) characteristics due to distinct crystal packing .
  • Implications: Highlights how substituent choice (phenyl vs. quinolinyl) impacts solid-state behavior. The absence of a heteroaromatic system in this compound reduces π-π stacking diversity compared to quinoline derivatives.

[Zn(4-Bromobenzoate)(Phen)₂(H₂O)]·1.5H₂O

  • Core Structure: Zinc(II) complex with 4-bromobenzoate as a monodentate ligand.
  • Key Differences : The bromobenzoate here coordinates to a metal center, unlike the ester-linked target compound.
  • Properties : Forms a 3D supramolecular network via π-π stacking (inter-phenanthroline distances: ~3.4 Å) and hydrogen bonding .
  • Implications : Demonstrates the bromobenzoate group’s versatility in coordination chemistry. The target compound’s ester linkage precludes metal coordination, suggesting divergent applications (e.g., antimicrobial vs. catalytic).

4-(5-Bromoquinoline-8-Formyl)Methyl Benzoate

  • Core Structure: Quinoline derivative with a 5-bromo substituent and ester-linked benzoate.
  • Key Differences : Substitutes the 5-methyl group in the target compound with bromine and introduces a formyl group.
  • Synthesis: Requires palladium-catalyzed coupling (Pd(OAc)₂, Ag₂CO₃) in hexafluoroisopropanol/acetic acid , contrasting with the target compound’s simpler acid-catalyzed esterification .

Data Table: Comparative Analysis

Compound Core Structure Substituents Synthesis Method Key Properties/Applications
(5-Methylquinolin-8-yl) 4-bromobenzoate Quinolinyl ester 5-Methyl, 4-bromo Acid-catalyzed esterification Antibacterial potential, enhanced lipophilicity
4-Bromophenyl 4-bromobenzoate Phenyl ester Dual 4-bromo Not specified Polymorph-dependent mechanical behavior
[Zn(4-bromobenzoate)(phen)₂(H₂O)]·1.5H₂O Zinc complex 4-Bromo (ligand) Coordination synthesis 3D supramolecular network via π-π/H-bonding
4-(5-Bromoquinoline-8-formyl)methyl benzoate Quinoline ester 5-Bromo, formyl Pd-catalyzed coupling High-yield synthesis, halogenated analog

Structural and Functional Insights

  • Electronic Effects : The electron-withdrawing bromine in 4-bromobenzoate may polarize the ester linkage, influencing reactivity and intermolecular interactions (e.g., halogen bonding) .
  • Biological Relevance: Quinoline derivatives are known for antimicrobial activity, but the 4-bromobenzoate group’s role in enhancing membrane permeability or target binding remains speculative without explicit data .

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